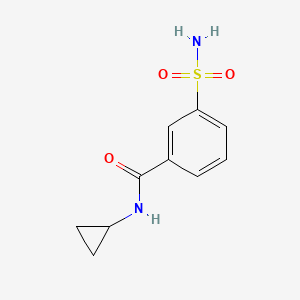
N-cyclopropyl-3-sulfamoylbenzamide
Overview
Description
N-cyclopropyl-3-sulfamoylbenzamide is a chemical compound with the CAS Number: 1094453-15-2 . It has a molecular weight of 240.28 . The IUPAC name for this compound is 3-(aminosulfonyl)-N-cyclopropylbenzamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.28 .Scientific Research Applications
Antidopaminergic Effects and Prolactin Secretion
- N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide (a related compound), used as a psychotropic drug, has been studied for its antidopaminergic effects and impact on prolactin secretion. In castrated male rats, treatment with this drug led to decreased granules in prolactin cells and affected the endoplasmic reticulum and Golgi complex in gonadotrophs, suggesting significant effects on mammotroph activity and decreased gonadotroph activity (Perez & von Lawzewitsch, 1984).
Metabolic Pathways and Efficiency
- Research on 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, an indoline-containing diuretic drug, highlighted the metabolic pathways involving the cytochromes P450. The dehydrogenation efficiency of this drug was found to be significantly higher compared to indoline dehydrogenation, indicating its distinctive metabolic interactions (Sun et al., 2009).
Tritium Labeling and Chirality in Chemical Compounds
- N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a C-C chemokine receptor 1 antagonist, underwent tritium labeling. The study provided insights into the labeling patterns and chirality of molecules, including the benzamide moiety and valine portion (Hong et al., 2015).
Application in Drug Discovery Using Combinatorial Libraries
- A study involving sulfamoylbenzamides in drug discovery utilized combinatorial libraries with tag-encoded small molecules. This approach, targeting carbonic anhydrase as a model, demonstrated the potential of sulfamoylbenzamides in developing structure-activity relationships and identifying potent inhibitors (Burbaum et al., 1995).
Innovative Adsorbent for Environmental Applications
- A study on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide showcased its application as an effective adsorbent for Ni(II) removal from aqueous solutions. This highlights the environmental applications of sulfamoylbenzamides in water treatment (Rahman & Nasir, 2019).
Mechanism of Action
Target of Action
N-cyclopropyl-3-sulfamoylbenzamide is a selective inhibitor for h-NTPDases . The h-NTPDases are a main family of ectonucleotidases . Among the eight discovered isoforms of the h-NTPDases, four isoforms, h-NTPDase1, -2, -3, and -8, are involved in various physiological and pathological functions, for instance thrombosis, diabetes, inflammation, and cancer .
Mode of Action
The compound interacts with its targets, the h-NTPDases, and inhibits their activity . The molecular docking studies of the potent inhibitors showed significant interactions with the amino acids of the respective h-NTPDase homology model proteins .
Biochemical Pathways
The inhibition of h-NTPDases by this compound affects the biochemical pathways associated with these enzymes . These enzymes play a crucial role in the regulation of extracellular nucleotide concentrations, which in turn influence various physiological and pathological functions .
Pharmacokinetics
The compound’s molecular weight is 24028 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the reduction of the activity of the h-NTPDases . For instance, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, a similar compound, was found to be the most potent inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM .
Action Environment
The synthesis of sulfamoyl-benzamides, including this compound, is performed in an aqueous medium , which might suggest that the compound’s stability and efficacy could be influenced by the pH and temperature of the environment.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-3-sulfamoylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the family of ectonucleotidases, specifically the human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in the hydrolysis of nucleotides and play a crucial role in regulating extracellular nucleotide levels. This compound acts as a selective inhibitor of h-NTPDases, thereby modulating their activity and influencing nucleotide metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting h-NTPDases, this compound can alter the levels of extracellular nucleotides, which in turn affects purinergic signaling pathways. This modulation of signaling pathways can lead to changes in gene expression and metabolic processes within the cell, ultimately impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of h-NTPDases, inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleotides, leading to an accumulation of extracellular nucleotides. The increased levels of nucleotides can activate purinergic receptors, triggering downstream signaling cascades that influence gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of h-NTPDases, resulting in prolonged alterations in nucleotide metabolism and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits h-NTPDases without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in nucleotide metabolism and potential cytotoxicity. It is important to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide metabolism. By inhibiting h-NTPDases, this compound affects the hydrolysis of nucleotides, leading to changes in the levels of nucleoside triphosphates and diphosphates. This modulation of nucleotide metabolism can influence various cellular processes, including energy production, signal transduction, and DNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its ability to reach target enzymes and biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
properties
IUPAC Name |
N-cyclopropyl-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUQOQLXMVLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






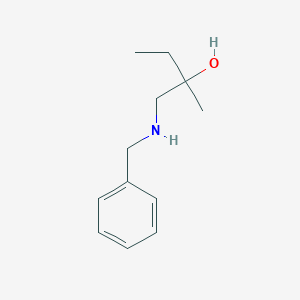
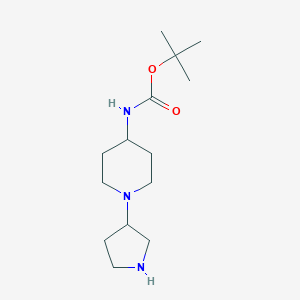
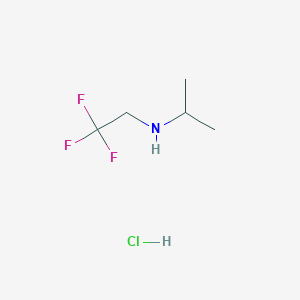
![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)
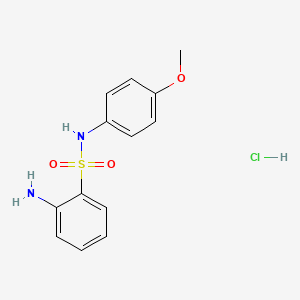

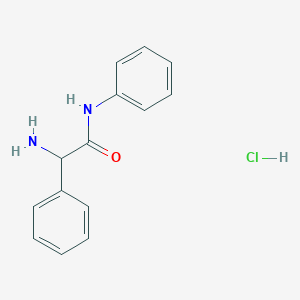


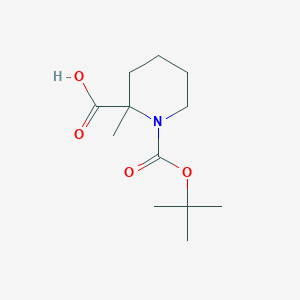
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)